

# Citarinostat in Smoldering Multiple Myeloma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

The management of smoldering multiple myeloma (SMM), a precursor to active multiple myeloma, is a dynamic field of research. The traditional "watch and wait" approach is being challenged by early intervention strategies aimed at delaying or preventing disease progression.[1][2] This guide provides a comparative analysis of the clinical trial results for **Citarinostat**, a histone deacetylase (HDAC) inhibitor, in the context of other emerging therapies for high-risk SMM.

### **Citarinostat: A Novel Approach in SMM**

**Citarinostat** (ACY-241) is an oral, selective HDAC6 inhibitor.[3][4] HDAC inhibitors represent a class of drugs that can induce growth arrest, differentiation, and apoptosis in cancer cells by altering chromatin structure and gene expression.[5][6] In the context of multiple myeloma, HDAC inhibitors have been shown to have synergistic effects when combined with other antimyeloma agents like proteasome inhibitors.[5][7][8]

A phase 1b clinical trial (NCT02963695) investigated the safety and efficacy of a multi-peptide vaccine (PVX-410) in combination with **Citarinostat**, with or without lenalidomide, in patients with SMM.[9]

### **Comparative Clinical Trial Data**



The following tables summarize the key quantitative data from clinical trials of **Citarinostat** and other promising treatments for SMM, including lenalidomide and elotuzumab-based regimens.

Table 1: Efficacy of Citarinostat-Based Combination Therapy in SMM

| Treatment<br>Arm                            | Number of<br>Patients | Overall<br>Response<br>Rate (ORR) | Progressio<br>n to<br>Symptomati<br>c Myeloma | Follow-up<br>Duration             | Clinical<br>Trial  |
|---------------------------------------------|-----------------------|-----------------------------------|-----------------------------------------------|-----------------------------------|--------------------|
| PVX-410 +<br>Citarinostat                   | 7                     | 28.6% (1 PR,<br>1 MR)             | 0%                                            | 15 months                         | NCT0296369<br>5[9] |
| PVX-410 +<br>Citarinostat +<br>Lenalidomide | 8                     | 75% (2 PR, 4<br>MR)               | 12.5% (1<br>patient)                          | 6 months (for progressed patient) | NCT0296369<br>5[9] |

PR: Partial Response, MR: Minimal Response

Table 2: Efficacy of Comparator Therapies in High-Risk SMM



| Treatment                                  | Number of<br>Patients | Overall<br>Response<br>Rate (ORR) | Progressio<br>n-Free<br>Survival<br>(PFS)                              | Overall<br>Survival<br>(OS)                       | Clinical<br>Trial                  |
|--------------------------------------------|-----------------------|-----------------------------------|------------------------------------------------------------------------|---------------------------------------------------|------------------------------------|
| Lenalidomide                               | 92                    | 50%                               | 91% at 3<br>years                                                      | -                                                 | ECOG-<br>E3A06[10]<br>[11]         |
| Observation                                | 90                    | 0%                                | 66% at 3<br>years                                                      | -                                                 | ECOG-<br>E3A06[10]<br>[11]         |
| Lenalidomide<br>+<br>Dexamethaso<br>ne     | 57                    | 81%                               | Not Reached<br>(vs. 23<br>months for<br>observation)                   | 93% at 3<br>years (vs.<br>76% for<br>observation) | PETHEMA[1<br>2]                    |
| Elotuzumab + Lenalidomide + Dexamethaso ne | 50                    | 84%                               | 95% at 3<br>years                                                      | 100% event-<br>free survival<br>at 36 months      | NCT0144197<br>3[13][14]            |
| Daratumuma<br>b<br>(subcutaneou<br>s)      | 195                   | -                                 | 51% risk<br>reduction in<br>progression<br>or death vs.<br>observation | -                                                 | AQUILA<br>(NCT033012<br>20)[2][15] |

## **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing clinical trial data.

## Citarinostat (NCT02963695) Trial Protocol[9]

• Study Design: A phase 1b, non-randomized, open-label study.



- Patient Population: Patients with smoldering multiple myeloma.
- Treatment Regimen:
  - Double Cohort: PVX-410 vaccine (0.8 mg biweekly for 6 doses, then a single follow-up dose) and Citarinostat for three 28-day cycles.
  - Triple Cohort: PVX-410 vaccine and Citarinostat (as above) plus lenalidomide for three
     28-day cycles.
- Primary Endpoint: To assess the safety and tolerability of the combination therapies.
- Secondary Endpoints: To evaluate the preliminary efficacy (ORR) and immunogenicity of the treatment.

### Lenalidomide (ECOG-E3A06) Trial Protocol[10][11]

- Study Design: A randomized, open-label, phase 3 trial.
- Patient Population: Patients with intermediate- or high-risk SMM.
- Treatment Regimen:
  - Lenalidomide Arm: Lenalidomide 25 mg orally on days 1-21 of a 28-day cycle.
  - Observation Arm: Standard observation.
- Primary Endpoint: Progression-free survival (PFS).

## Elotuzumab Combination (NCT01441973) Trial Protocol[13]

- Study Design: A phase 2, single-arm, open-label trial.
- Patient Population: Patients with high-risk SMM.
- Treatment Regimen:



- Induction (Cycles 1-2): Elotuzumab 10 mg/kg (days 1, 8, 15, 22) + Lenalidomide 25 mg (days 1-21).
- o Cycles 3-8: Elotuzumab 10 mg/kg (days 1, 8, 15) + Dexamethasone 40 mg (days 1, 8, 15).
- Maintenance: Elotuzumab 20 mg/kg (day 1) + Lenalidomide 25 mg (days 1-21) of a 28day cycle.
- Primary Endpoint: Progression-free survival (PFS).

## Visualizing the Pathways and Processes Signaling Pathway of HDAC Inhibitors



Click to download full resolution via product page

Caption: Mechanism of action of HDAC inhibitors.

## Experimental Workflow of a Randomized SMM Clinical Trial





Click to download full resolution via product page

Caption: Generalized workflow of a randomized clinical trial for SMM.

## **Comparison of Treatment Strategies for High-Risk SMM**





Click to download full resolution via product page

Caption: Logical comparison of treatment approaches for high-risk SMM.

### **Discussion and Future Directions**

The preliminary results of the phase 1b trial of **Citarinostat** in combination with a vaccine and lenalidomide show promising response rates in patients with SMM.[9] However, it is important to note that this was a small, non-randomized study, and further investigation in larger, controlled trials is necessary to establish the true efficacy and safety of this regimen.

In comparison, lenalidomide, both as a single agent and in combination with dexamethasone, has demonstrated a significant delay in the progression of high-risk SMM to active myeloma in larger phase 3 trials.[10][11][12] The addition of elotuzumab to a lenalidomide and dexamethasone backbone has also shown high response rates and a favorable progression-free survival at three years.[13][14] More recently, daratumumab monotherapy has also been shown to significantly reduce the risk of progression.[2][15]

The future of SMM treatment lies in risk-stratified approaches, where the intensity of the intervention is tailored to the individual patient's risk of progression.[16][17] The development of novel agents like **Citarinostat**, which target different pathways involved in myeloma cell survival, may offer new combination strategies to further improve outcomes for patients with high-risk SMM. As our understanding of the molecular drivers of SMM progression deepens, we can expect to see more targeted and effective early intervention therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Treatment of Smoldering Multiple Myeloma: Ready for Prime Time? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the Treatment of High-Risk Smoldering Myeloma: News from ASH 2024 | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Histone deacetylase inhibitors in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune profiling of smoldering multiple myeloma patients treated in a phase lb study of PVX-410 vaccine targeting XBP1/CD138/CS1 antigens, and citarinostat, a histone deacetylase inhibitor (HDACi) with and without lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Randomized Trial of Lenalidomide Versus Observation in Smoldering Multiple Myeloma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Elotuzumab, Lenalidomide, and Dexamethasone Combination Demonstrates High Response Rate in High-Risk Smoldering Multiple Myeloma Oncology Practice Management [oncpracticemanagement.com]
- 15. youtube.com [youtube.com]



- 16. ashpublications.org [ashpublications.org]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Citarinostat in Smoldering Multiple Myeloma: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606704#clinical-trial-results-of-citarinostat-in-smoldering-multiple-myeloma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com